molecular formula C6H4ClN3 B1488186 6-Chloro-2-methylpyrimidine-4-carbonitrile CAS No. 1192064-60-0

6-Chloro-2-methylpyrimidine-4-carbonitrile

Cat. No.: B1488186
CAS No.: 1192064-60-0
M. Wt: 153.57 g/mol
InChI Key: QKZFSEQCFIUHFN-UHFFFAOYSA-N
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Description

6-Chloro-2-methylpyrimidine-4-carbonitrile is a heterocyclic organic compound that belongs to the pyrimidine family. It features a pyrimidine ring substituted with a chlorine atom at the 6th position, a methyl group at the 2nd position, and a cyano group at the 4th position. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-methylpyrimidine-4-carbonitrile typically involves the reaction of 2,4-dichloropyrimidine with methylmagnesium chloride (MeMgCl) in the presence of a catalyst such as iron(III) acetylacetonate (Fe(acac)3). The reaction is carried out in tetrahydrofuran (THF) under an inert atmosphere at 0°C, followed by stirring for several hours .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-2-methylpyrimidine-4-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of pyrimidine N-oxides and other oxidized derivatives.

Scientific Research Applications

6-Chloro-2-methylpyrimidine-4-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-2-methylpyrimidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or block receptor sites, leading to various biological effects. The exact pathways and targets depend on the specific application and derivative of the compound being studied .

Comparison with Similar Compounds

    2-Chloro-4-methylpyrimidine: Similar structure but lacks the cyano group at the 4th position.

    6-Chloro-2,4-dimethylpyrimidine: Similar structure but has an additional methyl group at the 4th position.

Uniqueness: 6-Chloro-2-methylpyrimidine-4-carbonitrile is unique due to the presence of the cyano group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate for the synthesis of various bioactive compounds .

Properties

IUPAC Name

6-chloro-2-methylpyrimidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c1-4-9-5(3-8)2-6(7)10-4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKZFSEQCFIUHFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1192064-60-0
Record name 6-chloro-2-methylpyrimidine-4-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The 4,6-dichloro-2-methyl-pyrimidine (10 g, 60 mmol), palladium (II) trifluoroacetate (0.86 g, 2.6 mmol), zinc dust (65.3 g, 11.4 mmol), rac-2-(di-t-butylphosphino)-1,1-binaphthyl (2.1 g, 5.3 mmol), zinc cyanide (3.95 g, 33.7 mmol) and dimethyl acetamide (316 ml) were added to a 500 mL, flame-dried flask. The vessel was evacuated and back-filled with N2 (3×). The mixture was stirred under N2 for 30 min. at RT, then heated to 95° C. After 2.5 hours the mixture was diluted with EtOAc (300mL), and washed with water (300 mL×3). The organic fractions were combined, dried over MgSO4, filtered, and the volatiles removed in vacuum. The residue was dissolved in EtOAc (100 mL), washed with water (50 ml), and the layers separated. The aqueous phase was then extracted with EtOAc (50 mL), the organic fractions combined, dried over MgSO4, filtered, and the volatiles removed in vacuum. The crude mixture was purified by chromatography on silica gel (eluting 1:19 ethyl acetate:hexane) to yield the titled compound as a colorless oil. 1H NMR (CD3OD): 8.235 (s, 1H), 2.816 (s, 3H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
316 mL
Type
reactant
Reaction Step One
Quantity
0.86 g
Type
catalyst
Reaction Step One
Name
Quantity
65.3 g
Type
catalyst
Reaction Step One
Name
zinc cyanide
Quantity
3.95 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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